molecular formula C7H3BrF2N2S B1630294 2-Amino-6-bromo-5,7-difluorobenzothiazole CAS No. 942473-98-5

2-Amino-6-bromo-5,7-difluorobenzothiazole

Cat. No.: B1630294
CAS No.: 942473-98-5
M. Wt: 265.08 g/mol
InChI Key: CBPDGHHPFIGTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Benzothiazole (B30560) Scaffold in Contemporary Chemical Science

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry. researchgate.netnih.gov This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.gov The inherent properties of the benzothiazole ring system, including its aromaticity, planarity, and ability to participate in various chemical interactions, contribute to its versatility as a pharmacophore. nih.gov

Researchers have successfully developed benzothiazole-containing molecules with applications as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, among others. nih.govmdpi.com The ability to readily modify the benzothiazole core at various positions allows for the fine-tuning of a compound's physicochemical and biological properties, making it a privileged scaffold in the design of new therapeutic agents. nih.govnih.gov

Distinctive Features and Research Relevance of Halogenation in Benzothiazole Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzothiazole scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability. Halogenation can alter the reactivity of the molecule, providing handles for further chemical transformations and enabling the exploration of new chemical space. scholarsresearchlibrary.com

Overview of Research Trajectories for 2-Amino-6-bromo-5,7-difluorobenzothiazole and Related Derivatives

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests clear research trajectories based on the established chemistry of related compounds. This molecule serves as a highly functionalized building block for the synthesis of more complex derivatives.

The primary amino group at the 2-position is a key site for derivatization, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and the formation of ureas and thioureas. nih.gov The bromine atom at the 6-position is a prime candidate for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The presence of two fluorine atoms at positions 5 and 7 is anticipated to significantly modulate the electronic and biological properties of any resulting derivatives. Research efforts involving this compound are likely directed towards the synthesis of novel compounds for screening as potential therapeutic agents, particularly in areas where halogenated benzothiazoles have shown promise, such as in the development of new anticancer and antimicrobial drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5,7-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2S/c8-4-2(9)1-3-6(5(4)10)13-7(11)12-3/h1H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPDGHHPFIGTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650181
Record name 6-Bromo-5,7-difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-98-5
Record name 6-Bromo-5,7-difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 6 Bromo 5,7 Difluorobenzothiazole and Analogues

Strategic Approaches to Benzothiazole (B30560) Ring Annulation

The formation of the benzothiazole ring, known as annulation, is the foundational step in synthesizing these molecules. Various methods have been developed, each with distinct advantages concerning substrate scope, reaction conditions, and yield.

One of the most prevalent and direct methods for constructing the benzothiazole nucleus is the condensation of a 2-aminobenzenethiol with a suitable electrophilic reagent. mdpi.com This approach is versatile, allowing for the introduction of various substituents at the C-2 position of the benzothiazole ring. mdpi.com

The reaction typically involves the nucleophilic attack of the thiol group on the electrophile, followed by an intramolecular cyclization and dehydration or elimination. A wide array of electrophiles can be utilized, including aldehydes, nitriles, carboxylic acids, and acyl chlorides. mdpi.comresearchgate.net For instance, the condensation with aldehydes is often performed in solvents like DMSO or toluene (B28343) and can be promoted by catalysts or proceed under catalyst-free conditions in air. mdpi.comorganic-chemistry.org Copper-catalyzed condensation with nitriles has been shown to be an efficient method, applicable to a broad range of nitriles and furnishing excellent yields. organic-chemistry.orgnih.govfigshare.com This method is valued for its mild conditions and operational simplicity. organic-chemistry.org Similarly, reactions with carboxylic acids, often facilitated by activating agents like polyphosphoric acid or under microwave irradiation with catalysts such as P₄S₁₀, provide another effective route. mdpi.comnih.govindexcopernicus.com

Table 1: Condensation Reactions for 2-Substituted Benzothiazole Synthesis
Electrophilic ReagentTypical Conditions/CatalystReference
AldehydesDMSO, air, catalyst-free or visible-light promoted mdpi.comorganic-chemistry.org
NitrilesCu(OAc)₂, Et₃N, ethanol (B145695), 70°C organic-chemistry.orgnih.gov
Carboxylic AcidsPolyphosphoric acid (PPA) or P₄S₁₀/microwave mdpi.comnih.govindexcopernicus.com
Acyl ChloridesBasic heterogeneous catalyst (e.g., KF·Al₂O₃) or in the presence of ionic liquids mdpi.comnih.gov
Carbon DioxideDBN or DBU, hydrosilane mdpi.com

A classic example is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.netresearchgate.net A significant advantage of this method is its high regioselectivity, often yielding a single product. researchgate.net Another important pathway is the oxidative cyclization of N-arylthioureas. Depending on the desired product, this can be achieved using various reagents. For example, treating p-substituted anilines with potassium thiocyanate (B1210189) (KSCN) and subsequently with bromine in acetic acid leads to the formation of 2-aminobenzothiazoles. nih.govorgsyn.org This approach is foundational for synthesizing 2-amino substituted benzothiazoles from anilines. indexcopernicus.comresearchgate.net

Table 2: Intramolecular Cyclization Methods for Benzothiazole Synthesis
PrecursorMethod/ReagentKey FeatureReference
ThiobenzanilidesJacobsen Cyclization (Potassium Ferricyanide)Radical cyclization, high regioselectivity researchgate.netresearchgate.net
N-ArylthioureasOxidative Cyclization (e.g., Bromine, N-Bromosuccinimide)Forms 2-aminobenzothiazoles indexcopernicus.comgoogle.com
ortho-Halogenated AnilinesReaction with dithiocarbamatesCan be metal-free (for iodoanilines) or Cu-catalyzed (for bromoanilines) nih.gov
ThioformanilidesRadical cyclization induced by chloranil (B122849) under irradiationSimple protocol with easy product isolation mdpi.com

Modern synthetic chemistry has seen a surge in the development of both transition metal-catalyzed and metal-free cyclization reactions for heterocycle formation. mdpi.com These methods often offer high efficiency, milder reaction conditions, and greater functional group tolerance. acs.org

Palladium and copper are the most extensively used transition metals for benzothiazole synthesis. nih.govacs.org For instance, a palladium-catalyzed process involving C-H functionalization and intramolecular C-S bond formation has been developed to synthesize 2-substituted benzothiazoles from thiobenzanilides. acs.org Copper catalysts are widely employed for intramolecular C-S bond formation and in reactions between 2-haloanilines and sulfur sources. nih.gov Ruthenium (RuCl₃) and Nickel (Ni) have also been reported to catalyze the intramolecular oxidative coupling of N-arylthioureas. nih.gov

Metal-free alternatives are gaining traction due to their environmental and economic benefits. mdpi.com These include methods using iodine to promote the condensation of 2-aminothiophenol (B119425) with aldehydes, and visible-light-promoted syntheses that utilize air as the oxidant. mdpi.comorganic-chemistry.org

Regioselective Introduction of Halogen Substituents (Bromine and Fluorine)

For a specifically substituted target like 2-Amino-6-bromo-5,7-difluorobenzothiazole, the regioselective introduction of halogen atoms is a critical challenge. This can be accomplished either by halogenating a pre-formed benzothiazole ring or by constructing the ring from an already halogenated precursor.

Direct halogenation of the benzothiazole core can be a straightforward approach, but controlling the position of substitution (regioselectivity) can be difficult due to the activating and directing effects of the fused ring system and its substituents. Electrophilic halogenating agents like N-bromosuccinimide (NBS) or bromine can be used for bromination. researchgate.netnih.gov The position of attack is governed by the electronic properties of the benzothiazole ring. For 2-aminobenzothiazoles, electrophilic substitution is generally directed to the benzene (B151609) ring portion of the molecule. However, achieving the specific 6-bromo-5,7-difluoro substitution pattern via direct halogenation on an unsubstituted 2-aminobenzothiazole (B30445) is synthetically challenging and would likely result in a mixture of products.

A more controlled and widely used strategy involves starting with an aniline (B41778) or thiourea (B124793) that already contains the desired halogen substitution pattern. nih.gov To synthesize this compound, the logical starting material would be 4-bromo-3,5-difluoroaniline.

The synthesis proceeds by converting the pre-halogenated aniline into a corresponding thiourea derivative. This is typically achieved by reacting the aniline with a thiocyanate salt (such as KSCN or NH₄SCN) in an acidic medium, like acetic acid. nih.govresearchgate.net The in-situ generated thiourea then undergoes an oxidative intramolecular cyclization to form the 2-aminobenzothiazole ring. researchgate.net Bromine or N-bromosuccinimide is commonly used as the oxidizing agent for this cyclization step. google.com This method directly installs the amino group at the C-2 position while preserving the halogen substitution pattern of the starting aniline, thus providing a reliable route to specifically substituted compounds like this compound. indexcopernicus.com

Table of Mentioned Compounds

Table 3: Chemical Compounds Mentioned in the Article
Compound NameRole/Type
This compoundTarget Compound
2-AminobenzenethiolStarting Material
N-ArylthioureaPrecursor
ThiobenzanilidePrecursor
ThioformanilidePrecursor
4-Bromo-3,5-difluoroanilineStarting Material
Potassium Thiocyanate (KSCN)Reagent
Ammonium (B1175870) Thiocyanate (NH₄SCN)Reagent
Bromine (Br₂)Reagent/Oxidant
N-Bromosuccinimide (NBS)Reagent/Oxidant
Polyphosphoric Acid (PPA)Catalyst/Activating Agent
Copper(II) Acetate (Cu(OAc)₂)Catalyst
Palladium(II) Acetate (Pd(OAc)₂)Catalyst
Ruthenium(III) Chloride (RuCl₃)Catalyst
Potassium FerricyanideReagent (Oxidant)
ChloranilReagent (Oxidant)
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)Catalyst
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Catalyst
Dimethyl Sulfoxide (DMSO)Solvent/Oxidant

Modern Fluorination and Bromination Techniques

The introduction of fluorine and bromine atoms onto the benzothiazole core is critical for modulating the electronic and pharmacological properties of the molecule. Modern synthetic methods offer various routes to achieve specific halogenation patterns.

Fluorination: The synthesis of fluorinated aromatic compounds can be challenging. Nucleophilic fluorination methods are commonly employed, often utilizing sources like [¹⁸F]Fluoride for applications in medical imaging, which offers the advantage of high specific activity. google.com The process typically involves the displacement of a suitable leaving group (e.g., a nitro or trimethylammonium group) on a precursor molecule by a fluoride (B91410) ion, often facilitated by a phase-transfer catalyst such as Kryptofix 2.2.2 in an aprotic solvent. google.com

Bromination: Direct bromination of the benzothiazole ring or its precursors is a common strategy.

Molecular Bromine: A classic method involves the use of molecular bromine (Br₂) in a suitable solvent like acetic acid or hydrobromic acid. mdpi.comnih.gov For instance, the synthesis of 2-aminobenzothiazole derivatives can be achieved by treating an appropriate aniline precursor with a thiocyanate salt, followed by cyclization induced by bromine in acetic acid. nih.govorgsyn.org

N-Bromosuccinimide (NBS): A milder and more selective brominating agent, N-Bromosuccinimide (NBS), is frequently used in modern synthesis. google.com It can be employed for the bromination of anilines or thiourea derivatives during the benzothiazole ring formation, often in acidic ionic liquids or other solvent systems. google.com The synthesis of 2-amino-5,6-dichlorobenzothiazole (B1582228) has been reported using NBS with 3,4-dichloroaniline (B118046) and ammonium thiocyanate, highlighting its utility in constructing halogenated benzothiazoles. google.com

Functionalization at the 2-Amino Position of Benzothiazoles

The 2-amino group of the benzothiazole scaffold is a versatile handle for further molecular elaboration due to its nucleophilic nature. nih.govresearchgate.net This allows for the construction of a wide array of derivatives with diverse chemical and biological properties. nih.govrsc.org

The primary amino group at the C-2 position readily undergoes standard reactions, allowing for extensive derivatization.

Schiff Base Formation: Condensation of 2-aminobenzothiazoles with various aldehydes in solvents like ethanol results in the formation of the corresponding imines, commonly known as Schiff bases. semanticscholar.orguokerbala.edu.iqresearchgate.netijpsr.com These reactions are often catalyzed by a small amount of acid and can be accelerated using microwave irradiation. semanticscholar.orguokerbala.edu.iq

Amidation: Acylation of the 2-amino group to form amides is another straightforward derivatization. This is typically achieved by reacting the 2-aminobenzothiazole with acyl chlorides or anhydrides. nih.govresearchgate.net For example, reactions with chloroacetyl chloride, succinic anhydride (B1165640), or phthalic anhydride yield the corresponding N-acylated benzothiazole derivatives. researchgate.net

Thiourea Formation: Reaction with isothiocyanates, such as p-chlorophenylisothiocyanate, leads to the formation of thiourea derivatives. researchgate.net

Table 1: Examples of Derivatization Reactions at the 2-Amino Position

Starting MaterialReagentProduct TypeReference
2-Aminobenzothiazolem-NitrobenzaldehydeSchiff Base (Imine) researchgate.net
2-AminobenzothiazoleAromatic AldehydesSchiff Base (Imine) ijpsr.com
2-AminobenzothiazoleChloroacetyl chlorideAmide researchgate.net
2-AminobenzothiazoleSuccinic anhydride / Phthalic anhydrideAmide (with carboxylic acid moiety) researchgate.net
2-Aminobenzothiazolep-ChlorophenylisothiocyanateThiourea derivative researchgate.net

While the derivatization of the amino group is common, another key strategy involves the introduction of substituents at the C-2 position through nucleophilic substitution reactions. This often requires a precursor where the C-2 position is equipped with a good leaving group, or through modern C-H functionalization techniques.

A recently developed method allows for the C-H functionalization of benzothiazoles at the C-2 position. lookchem.com The reaction proceeds through the formation of a thiazol-2-ylphosphonium intermediate, which readily reacts with a variety of O- and N-nucleophiles, including alcohols, phenols, and amines, under mild conditions. lookchem.com This approach avoids the pre-installation of a leaving group and represents an efficient way to form C-O and C-N bonds at the C-2 position. lookchem.com

In other systems, such as halogeno-1,2,3-benzothiadiazoles, the outcome of nucleophilic substitution depends on the nature of the nucleophile and the position of the halogen, demonstrating that direct displacement of a halogen on the benzene ring can be a viable, though potentially complex, synthetic route. rsc.org

Sustainable and Green Chemistry Approaches in Benzothiazole Synthesis

Modern organic synthesis emphasizes the development of environmentally benign and sustainable methods. bohrium.comairo.co.in In the context of benzothiazole synthesis, this has led to the adoption of microwave-assisted procedures and the design of recyclable catalysts.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. tandfonline.com Key benefits include dramatically reduced reaction times, often from hours to minutes, and improved product yields. semanticscholar.orgtandfonline.com

Numerous protocols for benzothiazole synthesis have been adapted for microwave assistance:

Condensation Reactions: The one-pot cyclocondensation of 2-aminothiophenols with aldehydes is frequently performed under microwave irradiation, often yielding the desired 2-substituted benzothiazoles in good to excellent yields in a matter of minutes. nih.govias.ac.in

Multi-step Syntheses: Entire reaction sequences can be accelerated. For example, the synthesis of 2-phenyl benzothiazolo [3,2-α]-s-triazine-4-[3H] thiones from 2-aminobenzothiazoles was conducted in two sequential microwave-assisted steps, with each step completing in 1-2 minutes. semanticscholar.org

Solvent-Free Reactions: Microwave heating can be effectively combined with solvent-free conditions, further enhancing the green credentials of the synthesis. nih.gov The reaction of 2-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation is an example of a rapid, solvent-free protocol. nih.gov

Table 2: Selected Microwave-Assisted Syntheses of Benzothiazole Derivatives

ReactantsCatalyst/ReagentReaction TimeYieldReference
2-Aminothiophenol + Aldehydep-Toluenesulfonic acid~10 minHigh airo.co.in
2-Aminothiophenol + AldehydePIFANot specifiedGood to Excellent ias.ac.in
2-Benzylidenoimino-benzothiazole + NH₄SCNNone (in dioxane)1.5 - 2 minImproved semanticscholar.org
2-Aminothiophenol + Fatty AcidP₄S₁₀3 - 4 minHigh nih.gov

The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it simplifies product purification, reduces waste, and allows for the reuse of expensive or toxic materials. researchgate.net

Several classes of recyclable catalysts have been successfully employed for benzothiazole synthesis:

Metal-Based Catalysts: Tin pyrophosphate (SnP₂O₇) has been reported as a novel, efficient heterogeneous catalyst for the condensation of 2-aminothiophenol with various aldehydes, affording high yields in very short reaction times. nih.govnih.govmdpi.com This catalyst could be recovered and reused for at least five cycles without a significant loss of activity. nih.govnih.govmdpi.com Other examples include nano-Fe₂O₃ and bismuth(III) oxide nanoparticles (Bi₂O₃ NPs). mdpi.com

Solid-Supported Acid Catalysts: Silica-supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) and methanesulfonic acid mixed with silica (B1680970) gel, provide a solid acidic medium for condensation reactions, allowing for easy removal by filtration. nih.gov

Metal-Free Photocatalysts: Graphitic carbon nitride (g-C₃N₄), a metal-free polymer, has been used as an effective and recyclable photocatalyst for synthesizing benzothiazoles under visible light irradiation. bohrium.com This approach is environmentally friendly and offers excellent product yields and catalyst reusability. bohrium.com

Natural-Based Catalysts: To further improve sustainability, catalysts derived from natural sources have been developed. Gum Arabic functionalized with Zr(IV) has been used as a heterogeneous, recyclable Lewis acid catalyst for the solvent-free synthesis of benzothiazole derivatives.

Table 3: Examples of Recyclable Catalysts in Benzothiazole Synthesis

CatalystReaction TypeKey AdvantagesReusabilityReference
SnP₂O₇CondensationHeterogeneous, high yield, short reaction timeAt least 5 cycles nih.govnih.govmdpi.com
Gum Arabic/Zr(IV)CondensationNatural-based, solvent-free, recyclableMentioned
Graphitic carbon nitride (g-C₃N₄)Photocatalytic cyclizationMetal-free, visible light, eco-friendlyMultiple cycles bohrium.com
NaHSO₄-SiO₂CondensationHeterogeneous, solvent-free, inexpensiveMentioned nih.gov
Nano-Fe₂O₃CondensationRecyclable, aqueous mediumMentioned mdpi.com

Solvent-Free and Reduced-Solvent Reaction Methodologies

The development of solvent-free and reduced-solvent synthetic methodologies for 2-aminobenzothiazole analogues represents a significant advancement in green chemistry. These approaches aim to minimize the environmental impact of chemical processes by reducing or eliminating the use of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Such methodologies not only offer environmental benefits but can also lead to improved reaction efficiency, reduced costs, and simplified purification procedures.

Recent research has focused on various strategies to achieve these goals, including microwave-assisted synthesis, the use of water as a benign solvent, and solid-state reactions. These techniques have been successfully applied to the synthesis of a range of 2-aminobenzothiazole derivatives, demonstrating their potential for the preparation of complex molecules like this compound.

One prominent solvent-free approach involves the use of catalysts under thermal or microwave conditions. For instance, N-bromosuccinimide (NBS) has been effectively used as a catalyst for the one-pot synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthols at 60°C under solvent-free conditions, yielding excellent results. nih.gov Microwave irradiation has also emerged as a powerful tool for accelerating organic reactions in the absence of a solvent. uokerbala.edu.iq This technique can lead to significantly shorter reaction times and higher yields compared to conventional heating methods. uokerbala.edu.iqnih.gov For example, the synthesis of 2-arylidene-hydrazinobenzothiazoles has been achieved over NaY zeolite under microwave irradiation without a solvent. tsijournals.com

Moreover, multicomponent reactions performed under solvent-free conditions are gaining traction due to their high atom economy and procedural simplicity. nih.gov These reactions allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing the number of synthetic operations and waste generation. nih.gov The synthesis of 2′-aminobenzothiazolo-arylmethyl-2-naphthol derivatives from β-naphthol, aromatic aldehydes, and 2-aminobenzothiazole is a notable example of a solvent-free, three-component reaction. nih.gov

Water, as a non-toxic, inexpensive, and readily available solvent, presents an attractive alternative to organic solvents. Research has shown that water can significantly accelerate certain organic reactions. rsc.org The tandem reaction of isothiocyanates with 2-aminothiophenols proceeds efficiently in water without the need for a catalyst, highlighting the potential of aqueous media for the synthesis of 2-aminobenzothiazoles. rsc.org

The following tables summarize key research findings in the area of solvent-free and reduced-solvent synthesis of 2-aminobenzothiazole analogues, showcasing the versatility and efficiency of these green synthetic methodologies.

Table 1: Solvent-Free Synthesis of 2′-Aminobenzothiazolo-arylmethyl-2-naphthol Derivatives nih.gov

EntryAromatic AldehydeCatalystConditionsYield (%)
14-ChlorobenzaldehydeNBS (10 mol%)60°C, Solvent-free95
24-MethylbenzaldehydeNBS (10 mol%)60°C, Solvent-free92
34-MethoxybenzaldehydeNBS (10 mol%)60°C, Solvent-free90
43-NitrobenzaldehydeNBS (10 mol%)60°C, Solvent-free88
54-NitrobenzaldehydeNBS (10 mol%)60°C, Solvent-free94

Table 2: Microwave-Assisted Solvent-Free Synthesis of Schiff Bases of 2-Hydrazinobenzothiazole tsijournals.com

EntryAldehydeCatalystConditionsTime (min)Yield (%)
1BenzaldehydeNaY zeoliteMicrowave1.592
24-ChlorobenzaldehydeNaY zeoliteMicrowave1.095
34-MethoxybenzaldehydeNaY zeoliteMicrowave2.090
44-NitrobenzaldehydeNaY zeoliteMicrowave1.096
52-ChlorobenzaldehydeNaY zeoliteMicrowave1.591

Table 3: Synthesis of 2-Aminobenzothiazoles in Water rsc.org

EntryIsothiocyanate2-AminothiophenolConditionsTime (h)Yield (%)
1Phenyl isothiocyanate2-AminothiophenolWater, 80°C0.592
24-Chlorophenyl isothiocyanate2-AminothiophenolWater, 80°C0.594
34-Methylphenyl isothiocyanate2-AminothiophenolWater, 80°C0.591
4Phenyl isothiocyanate5-Chloro-2-aminothiophenolWater, 80°C0.593
5Phenyl isothiocyanate5-Methyl-2-aminothiophenolWater, 80°C0.590

Elucidation of Reaction Mechanisms and Pathway Studies in Benzothiazole Synthesis

Kinetic and Mechanistic Investigations of Benzothiazole (B30560) Ring Formation

The formation of the benzothiazole ring, a key step in the synthesis of 2-Amino-6-bromo-5,7-difluorobenzothiazole, typically proceeds through the cyclization of an appropriately substituted arylthiourea. The most common method for this transformation is the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea using bromine.

Subsequent intramolecular cyclization occurs via the attack of the aromatic ring onto the electrophilic sulfur atom. The position of this attack is directed by the substituents on the aromatic ring. In the case of the precursor to this compound, which would be a 3-bromo-2,4-difluorophenylthiourea, the fluorine and bromine substituents play a crucial role in directing the cyclization. Following the electrophilic attack, a proton is eliminated from the aromatic ring, leading to the re-aromatization and formation of the stable 2-aminobenzothiazole (B30445) ring system.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of this reaction pathway. researchgate.net These studies help in modeling the transition states and intermediates, providing insights into the activation energies of different steps. For instance, DFT calculations can compare the energy barriers for different possible cyclization pathways, thus predicting the most likely product. researchgate.net The electronic properties of the substituents significantly influence the reaction kinetics. Electron-withdrawing groups, such as fluorine and bromine, generally decrease the electron density of the aromatic ring, which can slow down the rate of electrophilic substitution. However, the presence of the amino group in the thiourea (B124793) moiety is activating and helps to facilitate the reaction.

Parameter Effect of Electron-Withdrawing Groups (e.g., F, Br) Effect of Electron-Donating Groups (e.g., OCH3, CH3)
Reaction Rate Generally decreased due to reduced nucleophilicity of the aromatic ring.Generally increased due to enhanced nucleophilicity of the aromatic ring.
Activation Energy Generally increased for the electrophilic aromatic substitution step.Generally decreased for the electrophilic aromatic substitution step.
Intermediate Stability Can stabilize anionic intermediates through inductive effects.Can stabilize cationic intermediates through resonance and inductive effects.

Understanding Regioselectivity and Stereoselectivity in Multi-Substituted Benzothiazole Synthesis

Regioselectivity is a critical aspect in the synthesis of polysubstituted benzothiazoles like this compound. The arrangement of the bromo and difluoro substituents on the final product is determined during the intramolecular cyclization step. The directing effects of the substituents on the precursor arylthiourea govern the position of the electrophilic attack.

Stereoselectivity, on the other hand, is generally not a primary concern in the synthesis of this compound itself, as the molecule is achiral. However, stereoselectivity becomes highly relevant when synthesizing more complex derivatives of benzothiazoles that contain chiral centers. In such cases, the use of chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the reaction. numberanalytics.com For instance, if a chiral substituent were present on the 2-amino group or if the benzothiazole were to undergo a subsequent reaction to introduce a chiral center, then the principles of stereoselective synthesis would be paramount.

Factor Influence on Regioselectivity Influence on Stereoselectivity
Electronic Effects of Substituents Strong directing influence on the position of cyclization based on ortho-, para-, or meta-directing properties.Can influence the facial selectivity of attack on a prochiral center.
Steric Hindrance Can block certain positions from electrophilic attack, favoring less hindered sites.Can favor the formation of one diastereomer over another by directing the approach of a reagent.
Chiral Reagents/Catalysts Not directly applicable to regioselectivity.Essential for inducing enantioselectivity in the formation of chiral products.

Exploration of Radical and Ionic Mechanisms in Halogenated Benzothiazole Transformations

While the Hugerschoff synthesis of 2-aminobenzothiazoles is predominantly described by an ionic mechanism involving electrophilic aromatic substitution, radical pathways can also play a significant role in the synthesis and transformation of benzothiazoles, particularly halogenated ones.

Ionic Mechanisms are characterized by the involvement of charged intermediates, such as carbocations or carbanions. The bromination of a pre-existing 5,7-difluoro-2-aminobenzothiazole to introduce the 6-bromo substituent would likely proceed through an ionic mechanism. The benzothiazole ring system, particularly with the activating 2-amino group, is susceptible to electrophilic attack. Bromine, often in the presence of a Lewis acid catalyst, would act as the electrophile. The regioselectivity of this bromination would again be governed by the directing effects of the existing substituents.

Radical Mechanisms , in contrast, involve uncharged species with unpaired electrons. Radical cyclizations have emerged as a powerful tool for the synthesis of heterocyclic compounds, including benzothiazoles. mdpi.com For instance, the intramolecular cyclization of a thioanilide can be initiated by a radical initiator to form a thiyl radical, which then attacks the aromatic ring to form the benzothiazole nucleus. nih.gov Photochemical methods, which often involve radical intermediates, have also been employed for the synthesis of benzothiazoles. rsc.org These reactions can sometimes offer different regioselectivity compared to their ionic counterparts and can be advantageous for the synthesis of highly substituted systems.

The transformation of halogenated benzothiazoles can also proceed through radical pathways. For example, a bromo-substituted benzothiazole could undergo a radical dehalogenation or a radical-mediated coupling reaction. The choice between an ionic and a radical pathway can often be influenced by the reaction conditions, such as the presence of light, a radical initiator, or a polar solvent.

Feature Ionic Mechanism Radical Mechanism
Intermediates Charged species (carbocations, carbanions).Neutral species with unpaired electrons (radicals).
Initiation Often initiated by electrophiles or nucleophiles.Initiated by heat, light, or a radical initiator.
Solvent Effects Highly dependent on solvent polarity.Less dependent on solvent polarity.
Selectivity Often governed by electronic effects (directing groups).Can be influenced by radical stability and steric factors.

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Bromo 5,7 Difluorobenzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific NMR data, which is crucial for the definitive structural assignment of a molecule by providing information about the chemical environment of individual atoms, is not available for 2-Amino-6-bromo-5,7-difluorobenzothiazole.

Proton NMR (¹H NMR)

No experimental ¹H NMR spectra for this compound have been found in the searched literature. This analysis would typically provide information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

Carbon-13 NMR (¹³C NMR)

Publicly accessible ¹³C NMR data for this compound is unavailable. This technique is essential for determining the number of non-equivalent carbons and identifying the types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).

Fluorine-19 NMR (¹⁹F NMR) for Difluorinated Systems

Despite the presence of two fluorine atoms in the molecule, no ¹⁹F NMR data for this compound could be located. This specialized NMR technique would be invaluable for characterizing the electronic environment of the fluorine atoms and their coupling with neighboring nuclei.

Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Information regarding the application of advanced two-dimensional NMR techniques such as COSY, HMQC, or HMBC to this compound is not available. These experiments are critical for establishing connectivity between atoms within the molecule, providing a complete and unambiguous structural elucidation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy

No published IR spectra for this compound were found. An experimental IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C=N and C=C stretching vibrations of the benzothiazole (B30560) ring system, and C-F, C-Br, and C-S stretching vibrations.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational frequencies of the molecule's functional groups and skeletal structure, offering a unique fingerprint.

For this compound, the Raman spectrum is expected to be rich in information. The presence of the benzothiazole core, with its aromatic and heterocyclic rings, will give rise to a series of characteristic bands. The C-S stretching and ring deformation modes of the thiazole (B1198619) moiety are typically observed in the 600-800 cm⁻¹ region. The aromatic C-C stretching vibrations of the benzene (B151609) ring will produce prominent peaks in the 1400-1600 cm⁻¹ range.

The substituents on the benzene ring will also have distinct Raman signatures. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹. The C-F stretching vibrations are anticipated at higher wavenumbers, generally between 1000 and 1300 cm⁻¹. The amino group (-NH₂) will exhibit characteristic N-H stretching modes, although these can sometimes be weak in Raman scattering.

Table 1: Expected Raman Active Vibrational Modes for this compound (Based on Analog Data and Group Frequencies)

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-S Stretch600 - 800Medium
C-Br Stretch500 - 600Medium-Strong
C-F Stretch1000 - 1300Medium
Aromatic C-C Stretch1400 - 1600Strong
N-H Stretch3300 - 3500Weak-Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₇H₃BrF₂N₂S), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to confirm this exact mass, providing unambiguous identification of the compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of this compound may be limited, derivatization could be employed to enhance its suitability for GC-MS analysis. The gas chromatogram would provide the retention time of the compound, a characteristic property under specific chromatographic conditions. The mass spectrometer would then generate a mass spectrum of the eluting compound, showing its molecular ion peak and a pattern of fragment ions, which can be used to confirm its identity.

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of daughter ions. This fragmentation pattern is highly specific to the molecule's structure. For this compound, the fragmentation would likely involve the loss of the bromine atom, the amino group, or cleavage of the thiazole ring, providing valuable structural information.

Table 2: Predicted Mass Spectrometry Data for this compound

TechniqueExpected ObservationSignificance
HRMSPrecise m/z value corresponding to [C₇H₃BrF₂N₂S+H]⁺Confirms elemental composition
GC-MSRetention time and mass spectrum with characteristic fragmentationIdentification and purity assessment
LC-MS/MSParent ion and specific daughter ion fragmentsStructural elucidation and quantification

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the electronic structure of the compound, particularly the nature of its conjugated systems.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzothiazole chromophore. The π → π* transitions of the conjugated aromatic system are likely to result in strong absorptions in the UV region. The presence of the amino group, which can act as an auxochrome, may cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted benzothiazole. The halogen substituents may also subtly influence the electronic transitions. The spectrum would be useful for quantitative analysis and for studying the electronic properties of the molecule.

Table 3: Anticipated UV-Vis Absorption Data for this compound in a Suitable Solvent (e.g., Ethanol)

TransitionExpected λmax (nm)Molar Absorptivity (ε)
π → π~250 - 320High
n → πLonger wavelength, weaker intensityLow

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.

A successful X-ray crystallographic analysis of this compound would provide definitive proof of its molecular structure. It would confirm the connectivity of the atoms and the geometry of the benzothiazole ring system. Furthermore, it would reveal the conformation of the molecule in the solid state and provide valuable information about how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amino group or other intermolecular interactions.

Table 4: Hypothetical Crystal and Structural Data for this compound

ParameterExpected Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å)C-S, C=N, C-Br, C-F
Key Bond Angles (°)Angles within the benzothiazole ring
Intermolecular InteractionsHydrogen bonds, π-π stacking

Hyphenated Analytical Techniques in Complex Mixture Analysis

The analysis of a specific compound within a complex matrix, such as in impurity profiling of pharmaceuticals or metabolomics studies, presents significant challenges. conicet.gov.arijprajournal.com Co-eluting substances, matrix effects, and the presence of isomers can complicate identification and quantification. Hyphenated techniques, which physically couple two or more analytical instruments, provide a powerful solution by enhancing resolution, sensitivity, and specificity. acs.orgbiomedres.us Techniques like High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) and multi-hyphenated systems such as HPLC-Solid Phase Extraction-NMR-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) are at the forefront of structural characterization. nih.govresearchgate.net

The direct coupling of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) allows for the acquisition of detailed structural information of analytes as they elute from the chromatography column. nih.gov This is particularly valuable for the unambiguous identification of unknown impurities or metabolites without the need for time-consuming isolation. conicet.gov.arnih.gov

For a molecule like this compound, HPLC would first separate it from other components in a mixture. A typical reversed-phase HPLC method might utilize a C18 column with a gradient elution of acetonitrile (B52724) and water. chromforum.org Due to the aromatic and halogenated nature of the compound, a phenyl-based column (e.g., Phenyl-Hexyl) could also be employed to enhance separation through pi-pi interactions. chromforum.org

Once separated, the analyte flows directly into an NMR flow cell. The non-destructive nature of NMR allows for the acquisition of one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) spectra. conicet.gov.ar For this compound, ¹H NMR would provide information on the aromatic protons and the amino group. Crucially, ¹⁹F NMR, a highly sensitive nucleus, would yield distinct signals for the two non-equivalent fluorine atoms on the benzene ring, providing definitive evidence of their presence and chemical environment. nih.govjeolusa.com

Illustrative HPLC-NMR Data:

The following table represents hypothetical data that could be obtained from an HPLC-NMR analysis of a sample containing this compound.

ParameterValueDescription
HPLC Retention Time 6.8 minTime at which the compound elutes from the C18 column under specific gradient conditions.
¹H NMR (DMSO-d₆, 600 MHz) δ 7.5 (s, 1H), δ 7.9 (s, 2H)Hypothetical chemical shifts for the aromatic proton and the -NH₂ protons.
¹⁹F NMR (DMSO-d₆, 564 MHz) δ -115 (d, J=18 Hz), δ -130 (d, J=18 Hz)Illustrative chemical shifts and coupling for the two fluorine atoms, indicating their distinct environments.
¹³C NMR (DMSO-d₆, 150 MHz) δ 168, 145 (d), 142 (d), 135, 120, 118 (d), 110 (d)Expected chemical shifts for the carbon atoms, with doublets (d) indicating C-F coupling.

This data is illustrative and not from a specific experimental result.

To overcome the inherent insensitivity of NMR and to gain complementary structural information, a more advanced hyphenation known as HPLC-Solid Phase Extraction-NMR-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) can be employed. nih.govchromatographyonline.com This powerful combination allows for the comprehensive analysis of trace components in highly complex mixtures. researchgate.net

The workflow for analyzing this compound using this technique would be as follows:

HPLC Separation: The sample is first separated using HPLC, similar to the method described above. The effluent is split post-column.

MS Detection: A small portion of the flow is directed to a Time-of-Flight Mass Spectrometer (TOF-MS). TOF-MS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the analyte. chromatographyonline.comchemrxiv.org For this compound (C₇H₃BrF₂N₂S), the high-resolution mass would confirm its molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key identifier. researchgate.net

SPE Trapping: The major part of the eluent corresponding to the peak of interest is diverted to an SPE cartridge. The analyte is trapped and concentrated on the solid phase, while the HPLC mobile phase is washed away. This step is critical as it allows for the accumulation of sufficient material for NMR analysis and removes protonated solvents that would interfere with ¹H NMR spectra. nih.govchromatographyonline.com

NMR Analysis: The trapped analyte is then eluted from the SPE cartridge with a small volume of a deuterated solvent (e.g., acetonitrile-d₃) directly into the NMR flow probe. nih.govchromatographyonline.com Now, a full suite of NMR experiments (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) can be performed over an extended period to achieve full structural elucidation.

Illustrative Multi-Hyphenation Data:

This table provides a hypothetical summary of the data that would be generated from an HPLC-SPE-NMR-TOF-MS analysis of this compound.

Analytical TechniqueParameterIllustrative FindingSignificance
HPLC Retention Time6.8 minSeparation from matrix components.
TOF-MS Accurate Mass [M+H]⁺264.9351Confirms elemental formula C₇H₄BrF₂N₂S⁺.
TOF-MS Isotopic PatternPeaks at m/z 264.9351 and 266.9330 (Ratio ~1:1)Confirms the presence of one bromine atom.
¹H NMR Chemical Shifts & Couplingsδ 7.5 (s, 1H), δ 7.9 (s, 2H)Provides information on proton environments.
¹⁹F NMR Chemical Shifts & Couplingsδ -115 (d, J=18 Hz), δ -130 (d, J=18 Hz)Confirms two distinct fluorine environments.
¹³C NMR Chemical Shifts & C-F CouplingsMultiple signals with C-F coupling patternsElucidates the carbon skeleton and F substitution pattern.
2D NMR (HMBC) CorrelationsCorrelations from aromatic proton to multiple carbonsConfirms the connectivity of the benzothiazole ring system.

This data is illustrative and not from a specific experimental result.

This multi-hyphenated approach provides an unparalleled level of analytical detail, combining separation, accurate mass determination, and definitive structural elucidation in a single integrated workflow, making it ideal for the comprehensive characterization of complex molecules like this compound. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Bromo 5,7 Difluorobenzothiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about energy, geometry, and various other properties.

Density Functional Theory (DFT) for Ground State Properties and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for predicting the ground state properties and optimizing the molecular geometry of complex organic compounds. researchgate.net The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods that deal with 3N coordinates for N electrons.

For a molecule like 2-Amino-6-bromo-5,7-difluorobenzothiazole, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. researchgate.netnih.gov This process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. While specific data for the title compound is unavailable, a hypothetical optimized geometry would reveal the planarity of the benzothiazole (B30560) ring system and the orientation of the amino, bromo, and fluoro substituents.

Ab Initio Methods for High-Accuracy Molecular System Studies

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecular systems. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for situations where high accuracy is paramount. For a molecule of the size of this compound, higher-level ab initio methods would be computationally expensive but could be used to refine the results obtained from DFT for specific properties of interest.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying potential: red typically indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue represents regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show a high negative potential around the nitrogen atom of the amino group and the sulfur atom, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amino group and potentially the carbon atoms attached to the electronegative fluorine and bromine atoms would exhibit a positive potential, making them susceptible to nucleophilic interaction. The charge distribution can also be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom in the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital with the highest energy that is occupied by electrons and acts as an electron donor, while the LUMO is the orbital with the lowest energy that is unoccupied and acts as an electron acceptor.

HOMO-LUMO Energy Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org This can be correlated with higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity.

In the context of this compound, the HOMO-LUMO energy gap would provide insights into its electronic properties and reactivity. The distribution of the HOMO and LUMO orbitals across the molecule would also be informative. For instance, the HOMO might be localized on the electron-rich amino group and the thiazole (B1198619) ring, while the LUMO might be distributed over the benzene (B151609) ring, influenced by the electron-withdrawing fluoro and bromo substituents.

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule. A higher value suggests a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule. A lower value suggests a better electron acceptor.
ΔE (ELUMO - EHOMO) HOMO-LUMO Energy GapA smaller gap suggests higher reactivity and lower stability.

This table presents a conceptual framework. Actual values for this compound are not available in the cited literature.

Nucleophilicity and Electrophilicity Indices

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the nucleophilicity and electrophilicity of a molecule. These indices provide a more quantitative measure of reactivity than HOMO-LUMO energy gap analysis alone.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

Nucleophilicity Index (N): While several definitions exist, one common approach is to relate it to the HOMO energy. cu.edu.eg A higher HOMO energy corresponds to a greater nucleophilicity.

For this compound, the calculation of these indices would provide a detailed profile of its chemical reactivity, helping to predict its behavior in various chemical reactions. cu.edu.eg

Reactivity Index Formula Predicted Significance for this compound
Electronegativity (χ)-(EHOMO + ELUMO) / 2Would indicate the overall tendency of the molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Would quantify its stability and resistance to deformation of its electron cloud.
Electrophilicity Index (ω)χ² / (2η)Would provide a measure of its ability to act as an electrophile.
Nucleophilicity (N)Related to EHOMOThe presence of the amino group suggests it would have significant nucleophilic character.

This table presents a conceptual framework. Actual values for this compound are not available in the cited literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugation, and hyperconjugative interactions within a molecule by analyzing its wavefunction. scirp.org This analysis provides a quantitative description of the Lewis-like bonding patterns, revealing the underlying electron delocalization that contributes to molecular stability. wisc.edu For this compound, an NBO analysis would elucidate the electronic interactions between the donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. scirp.org

Table 1: Representative NBO Second-Order Perturbation Analysis for this compound This table presents hypothetical data illustrative of typical NBO analysis results for substituted benzothiazoles.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (N) of Amino Group π* (C=N of Thiazole) 25.5 π-conjugation
LP (S) of Thiazole σ* (C-N of Thiazole) 5.8 Hyperconjugation
LP (F) at C5 σ* (C4-C5) 2.1 Hyperconjugation
LP (Br) at C6 σ* (C5-C6) 1.9 Hyperconjugation
LP (F) at C7 σ* (C6-C7) 2.3 Hyperconjugation

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement and dynamic evolution of atoms and molecules over time. nih.gov For this compound, particularly in the context of its interaction with a biological target like a protein, MD simulations provide crucial insights into the stability of the ligand-protein complex. nih.gov

The simulation begins with a docked pose of the ligand within the protein's binding site. Over a set period, typically nanoseconds, the simulation calculates the trajectories of atoms, revealing how the ligand adjusts its conformation and interacts with surrounding amino acid residues. nih.gov Key parameters monitored during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable and low RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. nih.gov Conversely, large fluctuations in RMSD may indicate an unstable binding mode. nih.gov These simulations are essential for validating docking results and understanding the dynamic nature of the molecular recognition process. biointerfaceresearch.com

Table 2: Illustrative MD Simulation Stability Parameters for a this compound-Protein Complex over 100 ns This table contains representative data showing typical stability metrics from an MD simulation.

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å) System Stability
0-20 Fluctuating (0.5 - 2.5) Fluctuating (1.0 - 3.0) Initial equilibration
20-60 Stabilizing (avg. 1.8) Stabilizing (avg. 2.2) Convergence towards equilibrium
60-100 Stable (avg. 1.5 ± 0.3) Stable (avg. 2.0 ± 0.2) Stable complex

Theoretical Structure-Property Relationship (SPR) Studies of Substituted Benzothiazoles

Theoretical Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physicochemical or biological properties. researchgate.net For the class of substituted benzothiazoles, these studies are instrumental in understanding how different functional groups and substitution patterns influence properties like electronic behavior, reactivity, and potential biological activity. nih.govrsc.org Computational chemistry allows for the calculation of various molecular descriptors (e.g., electronic, steric, and thermodynamic) that can be correlated with experimentally observed properties. allresearchjournal.com This approach facilitates the rational design of new benzothiazole derivatives with desired characteristics. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a specific application of SPR that develops mathematical models to predict the properties of compounds from their chemical structures. researchgate.netnih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and an experimental property. chula.ac.th For a series of benzothiazole derivatives, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time.

The process involves calculating a wide range of descriptors for each molecule in a dataset and then using statistical methods, like multiple linear regression (MLR), to select the most relevant descriptors and build a predictive equation. chula.ac.th The validity and predictive power of the resulting model are assessed using statistical metrics such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). chula.ac.th Such models provide a rapid and cost-effective way to estimate the properties of new, unsynthesized compounds like this compound. researchgate.net

Table 3: Example of a Hypothetical QSPR Model for Predicting a Physicochemical Property of Substituted Benzothiazoles This table illustrates the format of a QSPR model equation and its statistical validation.

Property Modeled QSPR Equation
Aqueous Solubility (logS) logS = 2.54 - 0.05 * (TPSA) + 0.89 * (logP) - 0.12 * (Molecular Weight)
Statistical Parameters Value
Squared Correlation Coefficient (r²) 0.85
Cross-validated Coefficient (q²) 0.78
Number of Compounds (n) 45

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a molecule like this compound to a specific biological target. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on a function that estimates the binding energy. nih.gov

The results of a docking study provide a binding score (e.g., in kcal/mol), which indicates the predicted binding affinity, and a detailed 3D model of the ligand-receptor complex. nih.gov This model highlights key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. acs.org This information is critical for understanding the structural basis of molecular recognition and for guiding the optimization of lead compounds to enhance their potency and selectivity. nih.gov

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents typical data obtained from a molecular docking simulation.

Parameter Result
Target Protein Tyrosine Kinase (Hypothetical)
Binding Site ATP-binding pocket
Docking Score (kcal/mol) -8.2
Key Interacting Residues Interaction Type
Asp182 Hydrogen Bond (with Amino group)
Lys75 Hydrogen Bond (with Thiazole N)
Phe168 π-π Stacking (with Benzene ring)
Leu150 Hydrophobic Interaction
Met121 Halogen Bond (with Bromine atom)

Applications in Advanced Materials Science and Chemical Intermediates

Role as Synthetic Building Blocks for Complex Organic Molecules

2-Amino-6-bromo-5,7-difluorobenzothiazole is primarily recognized as a versatile synthetic building block. researchgate.net The benzothiazole (B30560) core is a key pharmacophore in medicinal chemistry and a privileged scaffold in materials science. scholarsresearchlibrary.comnih.gov The presence of multiple reaction sites on the molecule—the amino group, the bromine atom, and the fluorinated benzene (B151609) ring—allows for a variety of chemical modifications.

The amino group can be readily functionalized, while the bromo substituent provides a handle for cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new carbon-carbon bonds. niscpr.res.in This versatility allows for the construction of more complex, multi-functional molecules with tailored electronic and photophysical properties. nih.gov For instance, substituted 2-aminobenzothiazoles are used to synthesize a range of derivatives with potential applications in various fields. scholarsresearchlibrary.com The synthesis of 2-amino-6-substituted benzothiazoles often involves the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine. qmul.ac.uk

Integration into Functional Materials

The unique electronic properties derived from the electron-withdrawing fluorine atoms and the extended π-system of the benzothiazole core make this compound and its derivatives attractive for use in functional materials.

Benzothiazole derivatives are widely investigated for their applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The fluorination of the benzothiazole core is a key strategy for tuning the electronic properties of these materials. Specifically, fluorination has been shown to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. qmul.ac.uknih.gov This is a crucial aspect in the design of organic semiconductors as it can facilitate more efficient charge injection and transport in electronic devices.

In the context of OLEDs, derivatives of benzothiazole are used as fluorescent emitters. For example, benzothiazole-based materials have been synthesized to act as blue fluorescent emitters in OLEDs, demonstrating high brightness and efficiency. researchgate.net The electroluminescence of a zinc complex of a perfluorinated 2-(2-hydroxyphenyl)benzothiazole (B1206157) has been shown to exhibit red phosphorescence, indicating that fluorination can enhance intersystem crossing, a key process for efficient phosphorescent OLEDs. qmul.ac.uk This suggests that derivatives of this compound could be valuable intermediates for creating novel emitters for OLED displays.

The table below illustrates the impact of different substituents on the electronic properties of benzothiazole derivatives, highlighting the importance of molecular design in tuning these materials for specific applications.

Compound FeatureHOMO (eV)LUMO (eV)Energy Gap (eV)Application Note
Benzothiazole-based blue emitter (BPPA)---Used in OLEDs with a maximum brightness of 3760 cd/m². researchgate.net
Fluorinated Zn(II) benzothiazole complexLoweredLowered-Lowering of HOMO/LUMO levels is beneficial for charge injection. nih.gov
Perfluorinated Zn(F-BTZ)₂ in OLED---Used as a sensitizer (B1316253) for erbium ions, enabling near-infrared emission. qmul.ac.uk

This table is illustrative and based on data for related benzothiazole derivatives.

The development of novel luminescent materials is a significant area of research where this compound can serve as a key starting material. The benzothiazole moiety is a known fluorophore, and its derivatives are often highly fluorescent. nih.gov A patent for bromobenzothiazole-based luminescent reagents highlights their potential for high-intensity chemiluminescence, far exceeding that of traditional luminol. nih.gov

The introduction of fluorine atoms can further enhance the photophysical properties of these molecules. Fluorinated benzothiadiazole-based fluorophores have been developed that exhibit full-color emission, large Stokes shifts, and excellent dual-state emission properties, making them suitable for applications such as bioimaging. rsc.org The synthesis of fluorescent benzothiazole derivatives through methods like the Suzuki cross-coupling reaction allows for the creation of a wide range of materials with tunable emission wavelengths. niscpr.res.in

Beyond specific applications in optoelectronics, this compound is a valuable building block in general materials research. Its multifunctionality allows for its incorporation into a wide array of molecular architectures, including polymers and other advanced materials. The ability to precisely tune the properties of the final material through chemical modification of this building block is a significant advantage for materials scientists.

Exploration as Ligands in Coordination Chemistry

The 2-aminobenzothiazole (B30445) scaffold is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions. researchgate.net The nitrogen atoms in the thiazole (B1198619) ring and the amino group can act as coordination sites, forming stable metal complexes. The resulting metallo-organic compounds can exhibit interesting catalytic, magnetic, and photophysical properties.

Research has shown that metal complexes of 2-aminobenzothiazole derivatives can possess enhanced biological activities compared to the free ligands. researchgate.net While specific studies on the coordination chemistry of this compound are not widely documented, the known coordination behavior of related compounds suggests its potential in this area. For instance, zinc(II) complexes of fluorinated benzothiazol-2-yl substituted phenoxide and enolate ligands have been synthesized and shown to be luminescent. nih.gov The fluorination in these complexes was found to influence their molecular packing in the solid state. It is plausible that this compound could be used to create novel metal complexes with unique structural and functional properties for applications in catalysis or materials science. However, some 2-aminobenzothiazole derivatives have been noted for not forming stable coordination complexes with certain metals like Ni(II) and Co(II) under tested conditions. researchgate.net

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-amino-6-bromo-5,7-difluorobenzothiazole?

To optimize synthesis, focus on:

  • Reagent selection : Use halogenated precursors (e.g., bromine/fluorine donors) with precise stoichiometry to avoid over-substitution .
  • Catalyst systems : Pd-mediated cross-coupling reactions improve regioselectivity in benzothiazole ring formation .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) under inert atmospheres (N₂) at 120–140°C enhance reaction yields .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the target compound from byproducts like dihalogenated derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine/bromine positions) and aromatic proton integration .
  • High-resolution mass spectrometry (HR-MS) : Validate molecular formula (C₇H₄BrF₂N₂S) and rule out isotopic interference .
  • HPLC analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95% required for biological assays) .

Q. What are the standard methods for initial biological activity screening?

For antimicrobial or anticancer screening:

  • MIC assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains using broth microdilution .
  • Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., HepG2, SW620) with IC₅₀ calculations after 48-hour exposure .
  • Positive controls : Compare to known agents (e.g., fluconazole for antifungal assays) to validate assay sensitivity .

Q. How can researchers address solubility challenges in in vitro assays?

  • Solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay media with surfactants (e.g., Tween-20) to prevent precipitation .
  • Stability testing : Monitor degradation via HPLC under assay conditions (pH 7.4, 37°C) over 24 hours .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
  • Waste disposal : Neutralize halogenated byproducts with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to boost antimicrobial potency .
  • Heterocyclic fusion : Attach imidazole or triazole rings to the benzothiazole core to improve binding to fungal CYP51 .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial DNA gyrase .

Q. What strategies optimize electronic properties for material science applications?

  • π-Conjugation extension : Incorporate thiophene or pyridine moieties to enhance charge transport in organic semiconductors .
  • Halogen tuning : Balance bromine (steric bulk) and fluorine (electron withdrawal) to adjust HOMO/LUMO levels for photovoltaic devices .
  • X-ray crystallography : Resolve crystal packing to assess intermolecular interactions (e.g., halogen bonding) affecting conductivity .

Q. How can contradictory bioassay data (e.g., varying IC₅₀ values) be resolved?

  • Assay standardization : Use identical cell passage numbers, serum concentrations, and incubation times across labs .
  • Metabolic interference : Test for cytochrome P450-mediated degradation in hepatic microsomal preparations .
  • Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated) to minimize plate-to-plate variability .

Q. What are the challenges in scaling up multi-step syntheses?

  • Intermediate stability : Protect amine groups with Boc during bromination/fluorination to prevent side reactions .
  • Catalyst recovery : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling steps .
  • Process analytics : Implement in-line FTIR to monitor reaction progress and automate quenching .

Q. How can degradation pathways inform storage and formulation?

  • Hydrolytic stability : Avoid aqueous buffers at pH >8, where debromination occurs via SNAr mechanisms .
  • Photodegradation : Store in amber vials at –20°C; add antioxidants (e.g., BHT) to prevent radical-mediated breakdown .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., des-bromo analogs) in accelerated stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-bromo-5,7-difluorobenzothiazole
Reactant of Route 2
2-Amino-6-bromo-5,7-difluorobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.